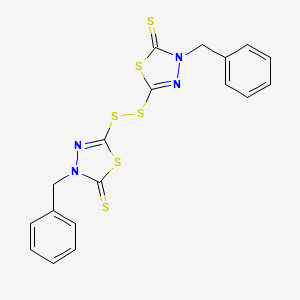![molecular formula C15H27NO2 B14317689 1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene CAS No. 112423-73-1](/img/structure/B14317689.png)
1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[220]hex-5-ene is a unique organic compound characterized by its bicyclic structure containing oxygen and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene typically involves multiple steps. The starting materials and reaction conditions can vary, but a common synthetic route includes the use of tert-butyl groups and specific reagents to form the bicyclic structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activity and therapeutic properties. In industry, it can be used as an intermediate in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context in which the compound is used, such as in a chemical reaction or a biological system.
Vergleich Mit ähnlichen Verbindungen
1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene can be compared with other similar compounds, such as 2,4,6-Tri-tert-butylphenol and 2,4,6-Tri-tert-butylpyrimidine . These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its bicyclic structure and the presence of both oxygen and nitrogen atoms.
Eigenschaften
CAS-Nummer |
112423-73-1 |
|---|---|
Molekularformel |
C15H27NO2 |
Molekulargewicht |
253.38 g/mol |
IUPAC-Name |
1,4,6-tritert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene |
InChI |
InChI=1S/C15H27NO2/c1-11(2,3)10-14(12(4,5)6)15(16-10,18-17-14)13(7,8)9/h1-9H3 |
InChI-Schlüssel |
VHBATWSTBNGYOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2(C1(OO2)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


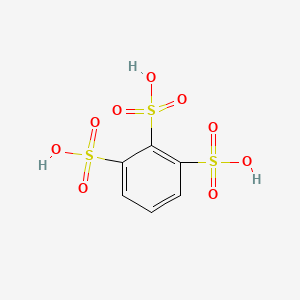
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

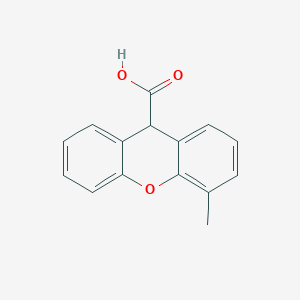
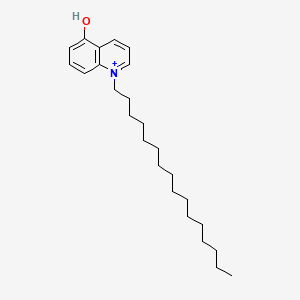

![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)

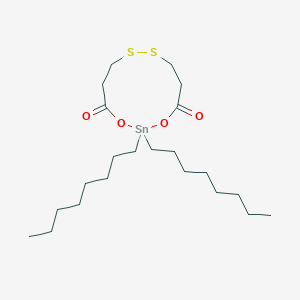
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
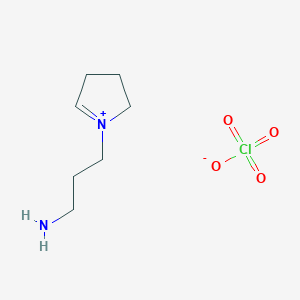
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
